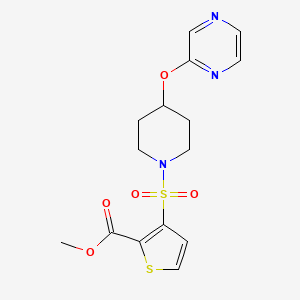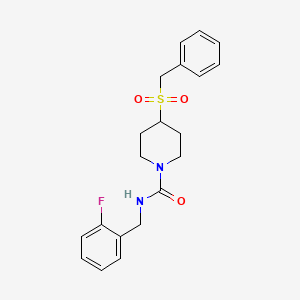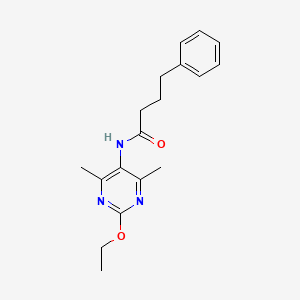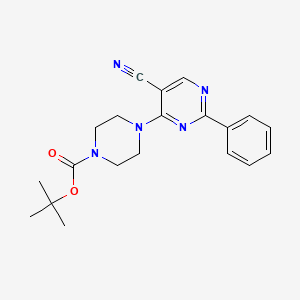
N-(4-fluorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H16F2N2O4S and its molecular weight is 454.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
N-(4-fluorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide and its derivatives have been studied for their potential anticancer activities. Ghorab et al. (2015) synthesized sulfonamide derivatives targeting breast and colon cancer cell lines, identifying compounds with potent cytotoxicity, particularly compound 17, which showed significant potency against breast cancer cell lines, outperforming the reference drug 5-fluorouracil in terms of IC50 value (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Synthesis Techniques
The compound has also been involved in research focusing on synthetic methods for fluorinated quinolines, which are significant for developing biologically active compounds. Kidwai et al. (1999) demonstrated a method for fluorinating 2-chloro-3-formylquinolines, reducing reaction times and improving yields through microwave irradiation, a technique that enhances lipid solubility and biological activity in organic compounds (Kidwai, M., Sapra, P., & Bhushan, K., 1999).
Structural and Fluorescence Studies
Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing that certain compounds form gels or crystalline salts when treated with mineral acids, and exhibit enhanced fluorescence emission, indicating potential applications in sensing and optical materials (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Immunopotentiator Effects
Research on the immunorestorative properties of similar compounds, such as N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, has shown effectiveness in enhancing the immune response to tumors and viral infections, suggesting potential applications in immunotherapy (Wang, B. S., Ruszala-Mallon, V., Lumanglas, A., Silva, J., & Durr, F., 1988).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O4S/c24-15-5-9-17(10-6-15)26-22(28)14-27-13-21(23(29)19-3-1-2-4-20(19)27)32(30,31)18-11-7-16(25)8-12-18/h1-13H,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJRCSBANWZPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2450208.png)
![6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2450209.png)

![2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2450211.png)
![N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2450212.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450215.png)

![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)

![2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B2450220.png)



